2-Methyl-2-(3-methylphenoxy)propanoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride typically involves the reaction of 3-methylphenol with 2-methylpropanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-2-(3-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methyl-2-(3-methylphenoxy)propanoic acid.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2-(3-methylphenoxy)propanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: This compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in its role as an intermediate in organic synthesis and in the modification of biologically active molecules .
Comparison with Similar Compounds
2-Methyl-2-(3-methylphenoxy)propanoyl chloride can be compared with other acyl chlorides, such as:
2-Methylpropanoyl chloride: Similar in structure but lacks the phenoxy group, making it less versatile in certain synthetic applications.
3-Methylphenoxyacetyl chloride: Contains a similar phenoxy group but differs in the acyl moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the phenoxy group and the 2-methylpropanoyl moiety, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-methyl-2-(3-methylphenoxy)propanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTAYKKOZNBZES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231313 | |
Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63294-13-3 | |
Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63294-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.